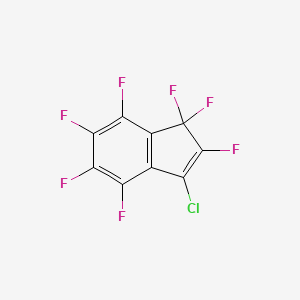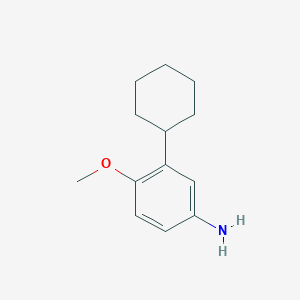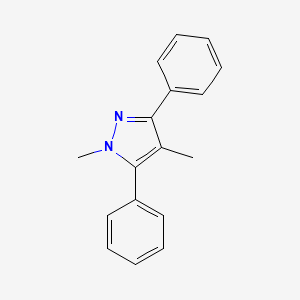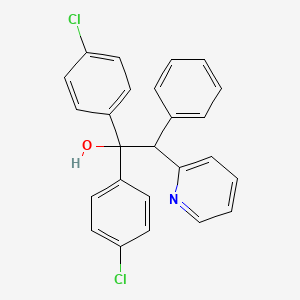
1-Di(4-chlorophenyl)-1-phenyl-2-(2-pyridyl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Di(4-chlorophenyl)-1-phenyl-2-(2-pyridyl)ethanol is a complex organic compound characterized by its unique structure, which includes chlorophenyl, phenyl, and pyridyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Di(4-chlorophenyl)-1-phenyl-2-(2-pyridyl)ethanol typically involves multi-step organic reactions. One common method includes the reaction of 4-chlorobenzophenone with 2-pyridylmagnesium bromide, followed by the addition of phenylmagnesium bromide. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
1-Di(4-chlorophenyl)-1-phenyl-2-(2-pyridyl)ethanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: Halogen substitution reactions can occur, particularly involving the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Halogenation reactions often use reagents like chlorine (Cl2) or bromine (Br2).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols.
Scientific Research Applications
1-Di(4-chlorophenyl)-1-phenyl-2-(2-pyridyl)ethanol has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is utilized in the development of new materials and as an intermediate in the synthesis of other complex compounds.
Mechanism of Action
The mechanism of action of 1-Di(4-chlorophenyl)-1-phenyl-2-(2-pyridyl)ethanol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
- 1-Di(4-chlorophenyl)-1-phenyl-2-(2-pyridyl)ethanone
- 1-Di(4-chlorophenyl)-1-phenyl-2-(2-pyridyl)ethane
- 1-Di(4-chlorophenyl)-1-phenyl-2-(2-pyridyl)ethene
Uniqueness
1-Di(4-chlorophenyl)-1-phenyl-2-(2-pyridyl)ethanol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
56501-76-9 |
|---|---|
Molecular Formula |
C25H19Cl2NO |
Molecular Weight |
420.3 g/mol |
IUPAC Name |
1,1-bis(4-chlorophenyl)-2-phenyl-2-pyridin-2-ylethanol |
InChI |
InChI=1S/C25H19Cl2NO/c26-21-13-9-19(10-14-21)25(29,20-11-15-22(27)16-12-20)24(18-6-2-1-3-7-18)23-8-4-5-17-28-23/h1-17,24,29H |
InChI Key |
IAFKMJAWWHPCQB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=N2)C(C3=CC=C(C=C3)Cl)(C4=CC=C(C=C4)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


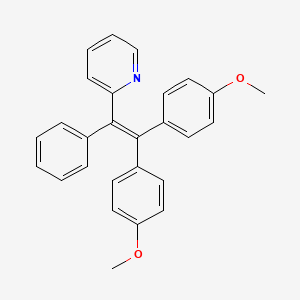
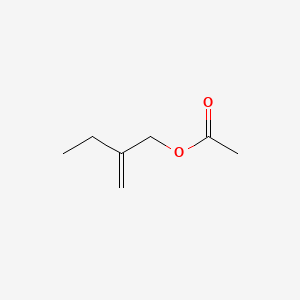
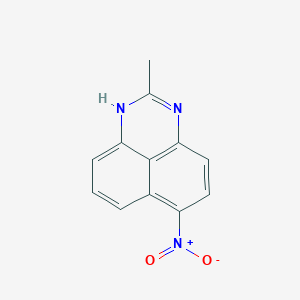
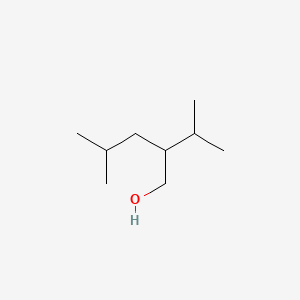
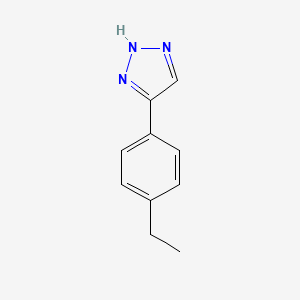
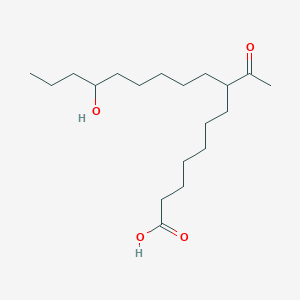
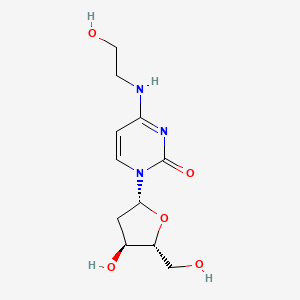
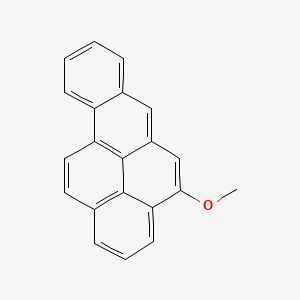

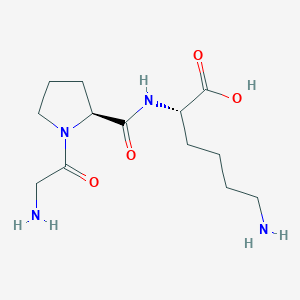
![2-[Ethyl(2-methylphenyl)arsanyl]aniline](/img/structure/B14643684.png)
